molecular formula C9H10ClN3 B1432103 8-Chloro-3-isopropylimidazo[1,5-a]pyrazine CAS No. 1320266-90-7

8-Chloro-3-isopropylimidazo[1,5-a]pyrazine

Cat. No. B1432103
CAS RN: 1320266-90-7
M. Wt: 195.65 g/mol
InChI Key: RMPWIGBWIYVTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-3-isopropylimidazo[1,5-a]pyrazine, also known as CIP, is a heterocyclic aromatic compound, classified as an isoxazole derivative. It is a colorless crystalline solid that is soluble in water and ethanol. CIP is a widely used compound in scientific research and has a variety of applications.

Scientific Research Applications

8-Chloro-3-isopropylimidazo[1,5-a]pyrazine has a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in nerve signal transmission. This compound has also been used as a fluorescent probe for studying oxidative damage in cells. This compound has been used to study the role of nitric oxide in cell death, and as a tool for studying the effects of ultraviolet radiation on skin cells. In addition, this compound has been used to study the effects of various drugs on the nervous system.

Mechanism of Action

8-Chloro-3-isopropylimidazo[1,5-a]pyrazine has several mechanisms of action. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in nerve signal transmission. This compound also has antioxidant properties, which can protect cells from oxidative damage. This compound has been found to inhibit the production of nitric oxide, which is involved in cell death. In addition, this compound has been found to interact with various drugs, affecting their absorption, distribution, metabolism, and excretion.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in nerve signal transmission. This compound has also been found to have antioxidant properties, which can protect cells from oxidative damage. This compound has been found to inhibit the production of nitric oxide, which is involved in cell death. In addition, this compound has been found to interact with various drugs, affecting their absorption, distribution, metabolism, and excretion.

Advantages and Limitations for Lab Experiments

The use of 8-Chloro-3-isopropylimidazo[1,5-a]pyrazine in laboratory experiments has several advantages and limitations. One advantage is that this compound is a relatively stable compound, which makes it suitable for use in experiments. It is also relatively inexpensive, making it an attractive choice for researchers. Additionally, this compound is soluble in water and ethanol, making it easy to work with.
However, there are some limitations to the use of this compound in laboratory experiments. This compound is a highly reactive compound, which can make it difficult to work with. Additionally, this compound is a toxic compound, and should be handled with care. Finally, this compound can react with other compounds, which can affect the results of experiments.

Future Directions

There are a number of potential future directions for the use of 8-Chloro-3-isopropylimidazo[1,5-a]pyrazine. One potential direction is to use this compound as a tool for studying the effects of ultraviolet radiation on skin cells. Additionally, this compound could be used to study the role of nitric oxide in cell death. This compound could also be used to study the effects of various drugs on the nervous system. Finally, this compound could be used to study the effects of oxidative damage on cells.

properties

IUPAC Name

8-chloro-3-propan-2-ylimidazo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-6(2)9-12-5-7-8(10)11-3-4-13(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPWIGBWIYVTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C2N1C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-3-isopropylimidazo[1,5-a]pyrazine
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Reactant of Route 5
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Reactant of Route 6
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